molecular formula C19H24N2OS B4928253 N-(2-Phenylethyl)-2-(thiophen-2-YL)azepane-1-carboxamide

N-(2-Phenylethyl)-2-(thiophen-2-YL)azepane-1-carboxamide

Cat. No.: B4928253
M. Wt: 328.5 g/mol
InChI Key: DLRKUUDNJOSLCQ-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-2-(thiophen-2-YL)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)-2-(thiophen-2-YL)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Group: This step involves the incorporation of the thiophene moiety into the azepane ring, often through substitution reactions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)-2-(thiophen-2-YL)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring or other functional groups.

    Reduction: Reduction reactions can be used to alter the azepane ring or other parts of the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)-2-(thiophen-2-YL)azepane-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)-2-(thiophen-2-YL)piperidine-1-carboxamide
  • N-(2-Phenylethyl)-2-(thiophen-2-YL)morpholine-1-carboxamide

Uniqueness

N-(2-Phenylethyl)-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to its specific combination of the azepane ring, thiophene group, and phenylethyl moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2-phenylethyl)-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c22-19(20-13-12-16-8-3-1-4-9-16)21-14-6-2-5-10-17(21)18-11-7-15-23-18/h1,3-4,7-9,11,15,17H,2,5-6,10,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRKUUDNJOSLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)NCCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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